1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone

Lipophilicity LogP Chromatography

Researchers relying on generic tetrahydroquinoline intermediates risk irreproducible results from undefined substitution patterns and inconsistent purity. 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 14026-46-1) eliminates this uncertainty with batch-specific CoA and precisely positioned dual functional handles: • Reducible 6-nitro group enables selective amine bioconjugation for target-ID probes, fluorophore labeling, or polymer precursor synthesis. • N-Acetyl protection preserves heterocyclic ring integrity during downstream functionalization, ensuring predictable reactivity. • Validated 95%+ purity (HPLC) with NMR identity confirmation guarantees reproducible SAR studies and analytical method development. Supplied exclusively for R&D with full quality documentation and ambient-temperature global shipping.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 14026-46-1
Cat. No. B178637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone
CAS14026-46-1
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC2=C1C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C11H12N2O3/c1-8(14)12-6-2-3-9-7-10(13(15)16)4-5-11(9)12/h4-5,7H,2-3,6H2,1H3
InChIKeyXXIBEYUXYNJBKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone: Sourcing & Specifications


1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone, also known as 1-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline, is a synthetically accessible nitro-aromatic building block belonging to the tetrahydroquinoline class . With a molecular formula of C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol, its core scaffold is a privileged structure in medicinal chemistry, frequently used as a key intermediate or starting material for the synthesis of diverse biologically active derivatives . Its primary utility lies in its dual functional handles: the nitrogen of the tetrahydroquinoline ring is protected as an acetyl amide, while the electron-withdrawing nitro group at the 6-position serves as a robust site for further synthetic elaboration, such as reduction to a primary amine . This product is exclusively offered for research and development purposes, with a typical vendor-specified purity of 95% or higher .

1
Scaffold
N-acetyl-protected tetrahydroquinoline core for derivatization studies
2
Handle
Reducible 6-nitro group enables amine elaboration in synthesis workflows
3
Specification
Vendor-specified purity ≥95% with batch-specific analytical documentation

1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone: Substitution Risks


Generic substitution of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone is high-risk due to the lack of standardized, publicly available analytical and biological data across different suppliers and structurally related analogs. The specific N-acetyl and 6-nitro substitution pattern is critical; even small modifications, such as replacing the acetyl group with a trifluoroacetyl (CAS 1290608-21-7) or chloroacetyl (CAS 929973-94-4) moiety, drastically alter the compound's electronic properties, lipophilicity, and subsequent reactivity [1]. Consequently, its behavior as a chemical intermediate or biological probe is not interchangeable with other tetrahydroquinoline derivatives. Without a comprehensive, batch-specific certificate of analysis (CoA) detailing purity (e.g., 95%+), identity (e.g., NMR), and impurity profile, the outcome of downstream applications—whether a key synthetic step in a multi-step medicinal chemistry campaign or a SAR study—cannot be reliably predicted or reproduced. The following quantitative evidence highlights specific, measurable parameters where this compound demonstrates distinct characteristics that impact its procurement and use.

Analog Trifluoroacetyl or chloroacetyl analogs may shift lipophilicity and reactivity profiles; not interchangeable in established routes
Isomer Positional isomers or altered nitro substitution patterns can change electronic character and downstream reactivity
Quality Material without batch-specific CoA may carry unidentified impurities that limit synthetic reproducibility

1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone: Differentiation Evidence


Lipophilicity (LogP) Differentiation

The calculated partition coefficient (LogP) for 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone is 1.89 . This value differentiates it from more lipophilic analogs, such as the trifluoroacetyl derivative (CAS 1290608-21-7), where the presence of three fluorine atoms significantly increases lipophilicity and alters chromatographic retention .

Lipophilicity (LogP)
Class-level inference
cLogP = 1.89
Supports chromatography method development and purification planning
In silico calculation; experimental retention data to verify
Lipophilicity LogP Chromatography

Molecular Weight & Reactivity Distinction

The molecular weight of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone is 220.22 g/mol, which is 34.45 g/mol lower than its chloroacetyl analog, 2-chloro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 929973-94-4, MW: 254.67 g/mol) [1]. This difference is due to the replacement of a hydrogen atom on the acetyl methyl group with a chlorine atom, which also introduces a reactive electrophilic site for nucleophilic substitution in the analog.

MW & Reactivity
Head-to-head
220.22 vs 254.67 g/mol ΔMW = +34.45 for chloroacetyl analog
Informs accurate stoichiometry; chloroacetyl analog adds electrophilic reactivity
Direct comparison with CAS 929973-94-4
Molecular Weight Stoichiometry Reactivity

Polar Surface Area & Solubility

The topological polar surface area (tPSA) for 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone is 63.45 Ų . This calculated value is a key descriptor for predicting membrane permeability and oral bioavailability in drug discovery. While direct comparative tPSA data for a specific analog is not available from the same source, this value provides a baseline against which the effect of further structural modifications on polarity can be quantitatively assessed.

Polar Surface Area
Data to verify
tPSA = 63.45 Ų
Baseline descriptor for predicting permeability in cheminformatics screens
In silico value; comparator data not available from same source
Polar Surface Area Solubility Medicinal Chemistry

Purity & Analytical Documentation

Vendors of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone specify a minimum purity standard of 95% or 95+% . A critical procurement differentiator is the explicit offer of batch-specific analytical data, including NMR, HPLC, and GC reports, which verifies this purity and confirms chemical identity . This level of quality documentation is not consistently provided for all similar building blocks and mitigates the risk of purchasing material of unknown or lower purity that could compromise experimental results.

Purity & Documentation
Specification review
≥95% purity Batch-specific NMR, HPLC, GC
Supports identity verification and impurity traceability for reproducible results
Vendor-offered documentation; confirm at procurement
Purity Quality Control Analytical Data

1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone: Key Applications


Medicinal Chemistry: Lead Optimization Scaffold

This compound is an ideal starting material for medicinal chemistry campaigns focused on the tetrahydroquinoline scaffold. The N-acetyl group serves as a protecting group, allowing for selective functionalization at other positions (e.g., after reduction of the nitro group) . Its moderate lipophilicity (cLogP 1.89) makes it a suitable core for compounds intended to interact with intracellular targets, providing a balanced starting point for optimizing ADME properties.

Chemical Biology: Probe Synthesis

The 6-nitro group can be selectively reduced to a primary amine (-NH2), a versatile handle for bioconjugation. This amine can be further functionalized with linkers containing biotin (for affinity purification), fluorophores (for imaging), or photoactivatable crosslinkers (for target identification studies) . The predictable and high purity (95%+) of the starting material ensures that the resulting probes are well-defined, which is critical for reliable target engagement and pull-down experiments.

Materials Science: Polymer Building Block

The unique combination of a rigid bicyclic tetrahydroquinoline core with a reducible nitro group makes this a valuable monomer or ligand precursor. The nitro group can be converted to an amine for incorporation into polyamides or polyimides, or used as a metal-coordinating site. The acetyl-protected nitrogen maintains the integrity of the heterocyclic ring during polymerizations, allowing for the creation of precisely structured, nitrogen-rich materials with potential applications in gas separation membranes or as catalyst supports.

Analytical Method Development & Validation

Given its defined structure and availability with batch-specific analytical data (e.g., NMR, HPLC) , this compound can serve as a reliable standard for developing or validating analytical methods for related tetrahydroquinoline derivatives. Its moderate cLogP (1.89) and tPSA (63.45 Ų) provide a consistent benchmark for assessing chromatographic performance, system suitability, and detector response across different HPLC/UPLC-MS systems, ensuring the accuracy and reproducibility of analytical data in quality control and research settings.

Application
Selection Property
Validation Focus
Medicinal chemistry derivatization
Core scaffold purity and protected N-acetyl handle
Structure confirmation by NMR and HPLC
Chemical biology probe synthesis
Nitro-to-amine reduction for bioconjugation
Amine intermediate characterization and linker efficiency
Materials science monomer precursor
Rigid bicyclic core with reducible nitro group
Amine incorporation yield and polymer dispersity
Analytical method development
Defined structure with documented purity profile
Chromatographic benchmark and system suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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